8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-butylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
What sets 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-22(2,3)18-9-11-19(12-10-18)30(28,29)26-15-13-23(14-16-26)24-20(21(27)25-23)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBZQTBXUVUYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.